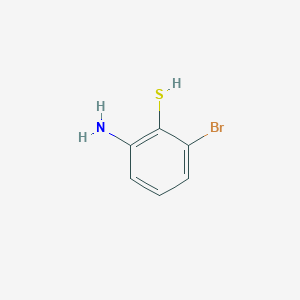

2-Amino-6-bromobenzenethiol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-Amino-6-bromobenzenethiol is a chemical compound with the molecular formula C6H6BrNS . It is a derivative of benzothiazole, a bicyclic compound with a benzene ring fused to a thiazole ring .

Synthesis Analysis

The synthesis of this compound and its derivatives is a topic of interest in recent research . One method involves the Suzuki cross-coupling reaction, which is a type of palladium-catalyzed carbon-carbon bond-forming reaction . This method is considered efficient and environmentally friendly .Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring attached to a thiazole ring with a bromine atom at the 6th position and an amino group at the 2nd position . The average mass of the molecule is 204.087 Da .Physical and Chemical Properties Analysis

Amino acids, which are structurally similar to this compound, are known to have high melting points, greater than 200°C . They are soluble in water and slightly soluble in alcohol . The solubility depends on the pH of the solvent and the temperature .Aplicaciones Científicas De Investigación

Synthetic Chemistry Applications

2-Amino-6-bromobenzenethiol serves as a versatile building block in synthetic chemistry. For instance, it has been used in the preparation of complex molecular scaffolds and ligands. A study by Alyea and Malek (1985) demonstrated its condensation reactions with β-diketones, leading to the formation of benzothiazolines and, in some cases, conversion to benzothiazines and benzothiazoles. This reaction pathway underscores its utility in heterocyclic chemistry, facilitating the synthesis of compounds with potential biological activity (Alyea & Malek, 1985).

Materials Science Applications

In materials science, this compound has been implicated in the development of corrosion inhibitors. Verma et al. (2015) investigated its derivatives as green corrosion inhibitors for mild steel in acidic environments. Their findings revealed that these compounds exhibit significant inhibition efficiency, highlighting the potential of this compound derivatives in protecting metals against corrosion. This is particularly relevant in industries where metal longevity and durability are critical (Verma, Quraishi, & Singh, 2015).

Advanced Material Synthesis

Further expanding on its applications in materials science, this compound has been utilized in the synthesis of advanced materials. Mourtas, Gatos, and Barlos (2001) reported on its use in solid-phase synthesis to create benzothiazolyl compounds. These compounds have potential applications in various fields, including pharmaceuticals and materials chemistry, due to their unique structural and functional properties (Mourtas, Gatos, & Barlos, 2001).

Safety and Hazards

Direcciones Futuras

The future directions for the research and development of 2-Amino-6-bromobenzenethiol and its derivatives could involve the exploration of their potential biological activities. Benzothiazole derivatives have been found to exhibit a wide range of biological activities, making them promising candidates for drug discovery .

Propiedades

IUPAC Name |

2-amino-6-bromobenzenethiol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNS/c7-4-2-1-3-5(8)6(4)9/h1-3,9H,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GDKDKXYKTCNBIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Br)S)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-N-{2-[5-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl}thiophene-2-carboxamide](/img/structure/B2829929.png)

![N-ethyl-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B2829935.png)

![5-Bromo-2-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-3-yl}methoxy)pyrimidine](/img/structure/B2829940.png)

![1-(1-(4-bromobenzyl)-1H-benzo[d]imidazol-2-yl)ethanol](/img/structure/B2829941.png)

![6-METHYL-N-{5-[(2-METHYLPHENYL)METHYL]-1,3-THIAZOL-2-YL}PYRIDIN-2-AMINE](/img/structure/B2829943.png)

![4-[butyl(methyl)sulfamoyl]-N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2829945.png)

![2-Ethoxy-N-(2-methyl-5-{[1,3]thiazolo[5,4-B]pyridin-2-YL}phenyl)benzamide](/img/structure/B2829949.png)